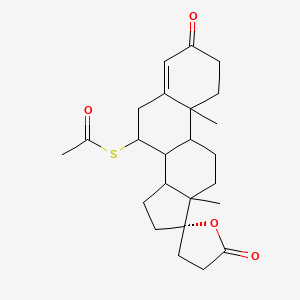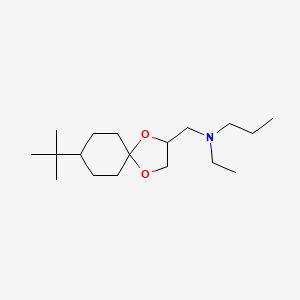
2-Thényltrifluoroacétone
Vue d'ensemble
Description
It is widely recognized for its role as a chelating agent and an inhibitor of cellular respiration by blocking the respiratory chain at complex II . This compound has found applications in various fields, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
Thenoyltrifluoroacetone has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
2-Thenoyltrifluoroacetone (TTA) primarily targets Liver carboxylesterase 1 and Succinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial . These targets play crucial roles in cellular respiration and metabolism.
Mode of Action
TTA acts as a potent inhibitor of carboxylesterase activity . It also inhibits mitochondrial complex II activity , blocking the respiratory chain at this point . This prevents ubiquinone from binding, thereby inhibiting cellular respiration .
Biochemical Pathways
The inhibition of mitochondrial complex II activity by TTA affects the electron transport chain, a critical component of cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.
Result of Action
The inhibition of carboxylesterase activity and mitochondrial complex II activity by TTA can lead to significant molecular and cellular effects. These include potential cytotoxic activities and antitubercular effects . Furthermore, TTA’s action as a chelating agent allows it to complex with various metal ions, including Mn(II), Co(III), and Ni(II) .
Action Environment
The action, efficacy, and stability of TTA can be influenced by various environmental factors. For instance, TTA has been used as a viable technique to bind with the surface of BaMgF4:Eu3+ phosphor, proving to be an effective strategy in preparing inorganic materials . This process can lead to broadened excitation range and reduced particle size .
Analyse Biochimique
Biochemical Properties
2-Thenoyltrifluoroacetone plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in cellular respiration . For instance, it inhibits the activity of carboxylesterase, an enzyme involved in the hydrolysis of esters . It also blocks the mitochondrial electron transport chain at complex II, preventing the binding of ubiquinone . These interactions alter the normal biochemical processes within the cell, leading to various effects .
Cellular Effects
The effects of 2-Thenoyltrifluoroacetone on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the mitochondrial electron transport chain, it disrupts the normal energy production within the cell, which can lead to increased production of reactive oxygen species and potential cell death . It also exhibits cytotoxic and anti-tumor activity, making it a potential therapeutic agent for diseases related to mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of action of 2-Thenoyltrifluoroacetone involves its interaction with various biomolecules. It binds at the quinone reduction site in Complex II, preventing ubiquinone from binding . This inhibits the normal function of the electron transport chain, disrupting cellular respiration . Additionally, it can chelate with various metal ions, altering their normal biochemical functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Thenoyltrifluoroacetone can change over time. It has been observed to increase the production of mitochondrial reactive oxygen species over a 24-hour period
Metabolic Pathways
2-Thenoyltrifluoroacetone is involved in various metabolic pathways. It inhibits the mitochondrial electron transport chain, a crucial pathway for cellular energy production . It also interacts with carboxylesterase, an enzyme involved in the metabolism of esters
Transport and Distribution
It is known to bind with various metal ions, which could potentially influence its localization or accumulation
Subcellular Localization
Given its role as an inhibitor of the mitochondrial electron transport chain, it is likely that it localizes to the mitochondria
Méthodes De Préparation
Thenoyltrifluoroacetone can be synthesized through a Claisen condensation reaction between ethyl trifluoroacetate and 2-acetylthiophene . The reaction typically involves the use of a strong base, such as sodium ethoxide, under reflux conditions. The product is then purified through recrystallization to obtain fine, slightly yellow crystals. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Thenoyltrifluoroacetone undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, making it useful in solvent extraction processes.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, where electrophilic substitution is common.
Common reagents used in these reactions include strong bases for condensation reactions, oxidizing agents for oxidation reactions, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Thenoyltrifluoroacetone is unique due to its trifluoromethyl group and thiophene ring, which contribute to its strong chelating properties and inhibitory effects on cellular respiration. Similar compounds include:
Acetylacetone: A β-diketone with similar chelating properties but lacks the trifluoromethyl group and thiophene ring.
Hexafluoroacetylacetone: Another β-diketone with strong chelating properties, but it contains a hexafluoromethyl group instead of a trifluoromethyl group.
2-Acetylthiophene: Contains the thiophene ring but lacks the trifluoromethyl group, making it less effective as a chelating agent.
These comparisons highlight the unique structural features of thenoyltrifluoroacetone that contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBBUSUXYMIVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059812 | |
| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
A yellow-tan solid with a weak odor; [MSDSonline] | |
| Record name | Thenoyltrifluoroacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
96-98 °C at 8.00E+00 mm Hg | |
| Record name | Thenoyltrifluoroacetone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Vapor Pressure |
0.0069 [mmHg] | |
| Record name | Thenoyltrifluoroacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
326-91-0 | |
| Record name | Thenoyltrifluoroacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thenoyltrifluoroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thenoyltrifluoroacetone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Thenoyltrifluoroacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THENOYLTRIFLUOROACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYQ9MNW7NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















